3-Methoxyxanthone

Overview

Description

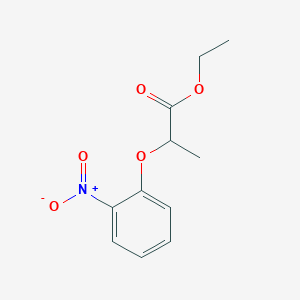

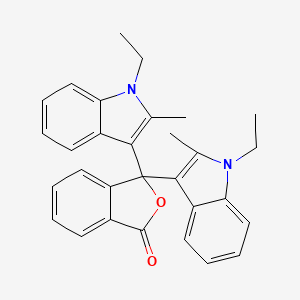

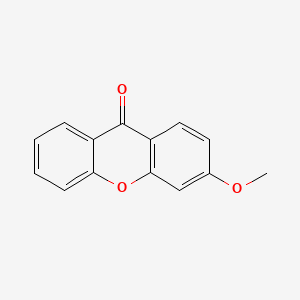

3-Methoxyxanthone is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse range of biological activities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . The chemical structure of this compound includes a methoxy group (-OCH₃) attached to the xanthone core, which is a dibenzo-γ-pyrone scaffold .

Mechanism of Action

Target of Action

3-Methoxyxanthone, like many other xanthones, shows promising biological activities . . Xanthones in general have been found to interact with a variety of pharmacological targets .

Mode of Action

It’s known that the structure of xanthones allows them to engage with a variety of pharmacological targets

Biochemical Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . The two main precursors of xanthones are formed from 2,3′,4,6-THB ring closure .

Pharmacokinetics

It’s known that the structure of xanthones allows them to engage with a variety of pharmacological targets , which could potentially impact their bioavailability.

Result of Action

Xanthones in general have been found to possess a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbes .

Action Environment

It’s known that the biosynthesis of xanthones in plants involves pathways that originate in specific cellular environments .

Biochemical Analysis

Biochemical Properties

3-Methoxyxanthone, like other xanthones, is rich in structural diversity and possesses a broad array of pharmacological properties . These aromatic compounds are found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae . The biochemical properties of this compound are yet to be comprehensively updated .

Cellular Effects

Xanthone derivatives are known to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. A validated HPLC method exists for the analysis of xanthone and this compound in poly (D, L -lactide-co-glycolide) (PLGA) nanocapsule formulations .

Metabolic Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyxanthone can be achieved through various methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride, which produces xanthones in better yield and with shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the yield and efficiency of the synthesis . The Friedel–Crafts reaction, Ullmann-ether coupling, and metal-free oxidative coupling are also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy group and the xanthone core.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

3-Methoxyxanthone is unique among xanthone derivatives due to the presence of the methoxy group, which enhances its biological activity and solubility . Similar compounds include:

1,3,5-Trihydroxyxanthone: Known for its anti-oxidant properties.

1,3,7-Trihydroxyxanthone: Exhibits anti-inflammatory and anti-cancer activities.

2,3,5-Trimethoxyxanthone: Similar to this compound but with additional methoxy groups, leading to different biological activities.

Properties

IUPAC Name |

3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-16-9-6-7-11-13(8-9)17-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWDKWJYTURSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190712 | |

| Record name | 9H-Xanthen-9-one, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-52-9 | |

| Record name | 3-Methoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyxanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW24PSE3QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methoxyxanthone?

A1: this compound has the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol.

Q2: How is this compound typically characterized using spectroscopic techniques?

A2: Researchers commonly employ techniques like UV-Vis spectroscopy, IR spectroscopy, mass spectrometry (MS), 1H-NMR, 13C-NMR, and 2D NMR to elucidate the structure and characteristics of this compound. [, , , , , , , , , , , , , , , , , , , , , ]

Q3: What is the primary biological activity reported for this compound?

A3: Research suggests that this compound exhibits inhibitory effects on nitric oxide (NO) production. [] This finding has implications for its potential use as an anti-inflammatory agent.

Q4: How does this compound affect NO production?

A4: While the exact mechanism requires further investigation, this compound is believed to interfere with the NO production pathway in activated macrophages. [] One study showed that encapsulation of this compound in poly (dl-lactide-co-glycolide) (PLGA) nanocapsules significantly enhanced its inhibitory effect on NO production in IFN-γ/LPS-activated J774 macrophages. []

Q5: What other biological activities have been reported for this compound?

A5: Studies indicate that this compound also possesses antioxidant properties. [] It showed promising results in protecting serum albumin from AAPH-mediated oxidation and inhibiting lipid peroxidation in rat synaptosomes. [] Additionally, this compound, alongside 1,7-dihydroxy-3-methoxyxanthone, displayed antitubercular activity against Mycobacterium tuberculosis. []

Q6: Are there any studies on the structure-activity relationship (SAR) of this compound?

A6: Research suggests that the number and position of free hydroxyl groups on the xanthone structure significantly influence its biological activity. For instance, methylation of hydroxyl groups in coumarin derivatives led to reduced anti-proliferative effects. [] Similarly, the presence and position of methoxy groups on the xanthone structure play a crucial role in their antioxidant capacity. []

Q7: How can the bioavailability of this compound be improved?

A7: Encapsulating this compound in PLGA nanocapsules has been shown to enhance its cellular uptake and significantly improve its inhibitory effect on NO production. [] This approach holds promise for enhancing its bioavailability and therapeutic efficacy.

Q8: What analytical methods are used to quantify this compound?

A8: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for analyzing this compound in various matrices, including plant extracts and nanocapsule formulations. [, ]

Q9: What are the natural sources of this compound?

A9: this compound and its derivatives are naturally found in various plant species belonging to the Gentianaceae family. [, , , , , , , , , , , , , , , ] Some notable examples include species of Swertia and Gentiana. It has also been isolated from plants belonging to the Guttiferae and Polygalaceae families. [, , , , ]

Q10: Why is the presence of this compound and related compounds in these plants significant?

A10: These compounds are thought to contribute to the traditional medicinal properties attributed to these plants. [, , ] The diverse biological activities of this compound, including its anti-inflammatory, antioxidant, and antimicrobial properties, make it a valuable candidate for further research and development of new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.